molecular formula C24H27NO2 B4887434 (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

Cat. No. B4887434
M. Wt: 361.5 g/mol
InChI Key: TUHBLVQFXQKHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound is a member of the indazole family of synthetic cannabinoids and has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine binds to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating mood, appetite, and pain. When this compound binds to these receptors, it causes a cascade of biochemical reactions that result in the psychoactive effects of synthetic cannabinoids.
Biochemical and Physiological Effects
Studies have shown that this compound has potent psychoactive effects, including euphoria, relaxation, and altered perception. This compound has also been shown to have a high potential for abuse and dependence, making it a target for regulation by government agencies.

Advantages and Limitations for Lab Experiments

One advantage of using (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its potency, which allows for precise dosing and accurate measurements of its effects on the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and dependence, which may make it difficult to obtain regulatory approval for research purposes.

Future Directions

There are several future directions for research on (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, including:
1. Studying the long-term effects of synthetic cannabinoids on the brain and behavior.
2. Investigating the potential therapeutic uses of synthetic cannabinoids, including the treatment of chronic pain and mood disorders.
3. Developing new synthetic cannabinoids with improved safety profiles and fewer side effects.
4. Studying the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol.
Conclusion
This compound is a potent synthetic cannabinoid that has gained popularity in the research community due to its psychoactive effects and high affinity for the CB1 and CB2 receptors. While this compound has several advantages for lab experiments, its potential for abuse and dependence may make it difficult to obtain regulatory approval for research purposes. Future research on this compound will likely focus on its long-term effects, potential therapeutic uses, and interactions with other drugs.

Synthesis Methods

The synthesis of (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves the reaction of 4-methoxyphenylacetonitrile with 3-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxylic acid, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with 1-bromo-3-(4-methoxyphenyl)propane to yield this compound.

Scientific Research Applications

(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

2-methoxy-N-[4-(4-methoxyphenyl)butan-2-yl]-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-18(9-10-19-11-14-22(26-2)15-12-19)25-23-17-21(13-16-24(23)27-3)20-7-5-4-6-8-20/h4-8,11-18,25H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHBLVQFXQKHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NC2=C(C=CC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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